![molecular formula C20H16N2O4S B2938353 3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate CAS No. 618389-26-7](/img/structure/B2938353.png)
3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzothiazole and chromenone rings, and the introduction of the dimethylcarbamate group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazole, chromenone, and dimethylcarbamate moieties. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzothiazole and chromenone moieties could potentially undergo various organic reactions, while the dimethylcarbamate group could participate in ester hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole and chromenone rings could contribute to the compound’s aromaticity and stability, while the dimethylcarbamate group could influence its polarity and solubility .Scientific Research Applications
Antimicrobial and Antifungal Applications
The benzothiazole moiety is known for its antimicrobial properties. Compounds with this structure have been used to develop new antimicrobial drugs with high efficacy and lower resistance rates. For instance, sulfathiazole is a well-known antimicrobial drug that showcases the potential of benzothiazole derivatives in this field .
Antitumor and Cytotoxic Activities
Benzothiazole derivatives have been studied for their antitumor and cytotoxic activities. The compound could be used as a scaffold for developing novel anticancer agents. Research has shown that certain benzothiazole compounds can act as topoisomerase inhibitors, which are crucial in the replication of cancer cells .
Neuroprotective Effects
The neuroprotective potential of benzothiazole derivatives makes them candidates for treating neurodegenerative diseases. They can play a role in the synthesis of neurotransmitters like acetylcholine, which is essential for the normal functioning of the nervous system .
Anti-inflammatory Properties
Benzothiazole compounds have demonstrated significant anti-inflammatory activities. This makes them useful in the development of new anti-inflammatory drugs that could potentially treat conditions like arthritis and other inflammatory diseases .
Antiviral Applications
The structural complexity of benzothiazole derivatives allows them to be used in the design of antiviral drugs. For example, Ritonavir, an antiretroviral drug, contains a benzothiazole ring, indicating the potential use of the compound for similar applications .
Enzyme Inhibition
Benzothiazole derivatives have been evaluated for their enzyme inhibitory potential against enzymes like butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). These enzymes are targets in the treatment of diseases like Alzheimer’s, and compounds like the one could be used to develop inhibitors with therapeutic applications .
Mechanism of Action
Mode of Action
It is known that benzothiazole derivatives can interact with dna and strongly inhibit topoisomerase i . This interaction can lead to DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Benzothiazole derivatives have been shown to induce s phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction, leading to cell apoptosis .
Pharmacokinetics
The solubility, stability, and ease of synthesis of benzothiazole derivatives make them promising candidates for drug development .
Result of Action
The molecular and cellular effects of the compound’s action include the induction of S phase arrest, up-regulation of pro-apoptotic proteins, down-regulation of anti-apoptotic proteins, activation of caspase-3, and subsequent induction of mitochondrial dysfunction, leading to cell apoptosis .
Action Environment
The practical stability, ease of synthesis, and good solubility of benzothiazole derivatives suggest that they may be robust to various environmental conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxochromen-7-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-11-17(19-21-14-6-4-5-7-16(14)27-19)18(23)13-9-8-12(10-15(13)25-11)26-20(24)22(2)3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEQVSZKWBOSSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N(C)C)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-3-Oxabicyclo[3.3.1]nonan-7-amine;hydrochloride](/img/structure/B2938270.png)
![N-[3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B2938272.png)
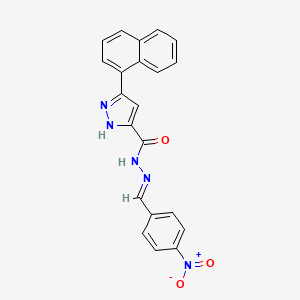
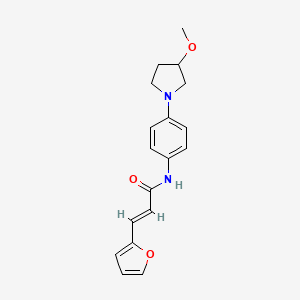
![N-(2,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2938278.png)
![(Z)-2-Cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2938279.png)
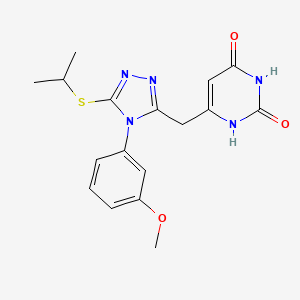
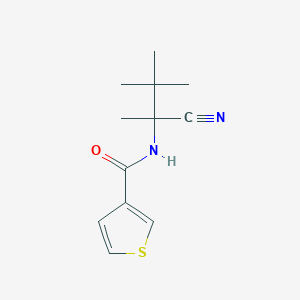

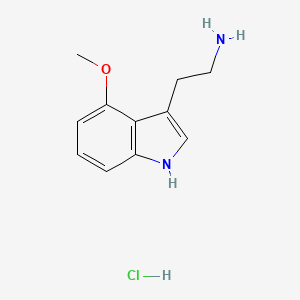
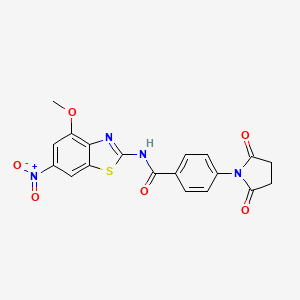
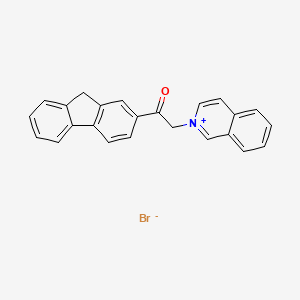
![Ethyl-[2-(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethyl]cyanamide](/img/structure/B2938292.png)
